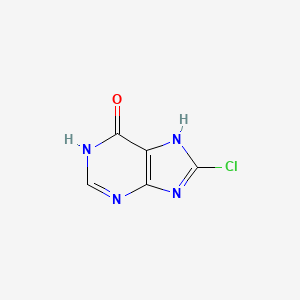
8-Chlorohypoxanthine
Übersicht
Beschreibung
8-Chlorohypoxanthine is a chemical compound that belongs to the family of purines. It is a halogenated derivative of hypoxanthine, which is a naturally occurring purine base found in DNA and RNA. 8-Chlorohypoxanthine has been studied for its potential use in scientific research due to its unique properties and structure.
Wirkmechanismus
The mechanism of action of 8-Chlorohypoxanthine involves the inhibition of HPRT, which is a key enzyme in the purine salvage pathway. HPRT catalyzes the conversion of hypoxanthine and guanine to their corresponding nucleotides, which are then incorporated into DNA and RNA. Inhibition of HPRT by 8-Chlorohypoxanthine leads to the accumulation of hypoxanthine and guanine, which can be toxic to cells. This mechanism of action has been used in various scientific research studies to investigate the role of HPRT in different biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-Chlorohypoxanthine have been studied in various scientific research studies. Inhibition of HPRT by 8-Chlorohypoxanthine leads to the accumulation of hypoxanthine and guanine, which can be toxic to cells. This property of 8-Chlorohypoxanthine has been used to investigate the role of HPRT in different biological processes, such as DNA and RNA synthesis, cell proliferation, and metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 8-Chlorohypoxanthine in lab experiments include its selective inhibition of HPRT, which allows for the investigation of the role of HPRT in different biological processes. However, the limitations of using 8-Chlorohypoxanthine in lab experiments include its potential toxicity to cells due to the accumulation of hypoxanthine and guanine. Therefore, caution should be taken when using 8-Chlorohypoxanthine in lab experiments.
Zukünftige Richtungen
For the study of 8-Chlorohypoxanthine include investigating its potential use as a therapeutic agent and the development of new synthesis methods for its use in scientific research.
Wissenschaftliche Forschungsanwendungen
8-Chlorohypoxanthine has been studied for its potential use in scientific research as a selective inhibitor of hypoxanthine-guanine phosphoribosyltransferase (HPRT). HPRT is an enzyme that plays a crucial role in the purine salvage pathway, which is responsible for recycling purine bases from DNA and RNA. Inhibition of HPRT by 8-Chlorohypoxanthine can lead to the accumulation of hypoxanthine and guanine, which can be toxic to cells. This property of 8-Chlorohypoxanthine has been used in various scientific research studies to investigate the role of HPRT in different biological processes.
Eigenschaften
IUPAC Name |
8-chloro-1,7-dihydropurin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4O/c6-5-9-2-3(10-5)7-1-8-4(2)11/h1H,(H2,7,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAQSWBFKWMYJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N1)NC(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90411085 | |
| Record name | 8-Chlorohypoxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90411085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chlorohypoxanthine | |
CAS RN |
22712-29-4 | |
| Record name | NSC22710 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22710 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Chlorohypoxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90411085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




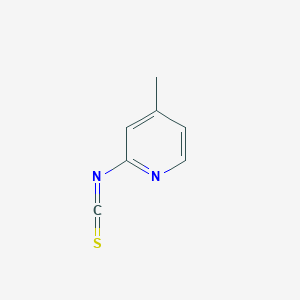
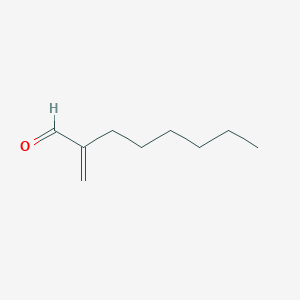

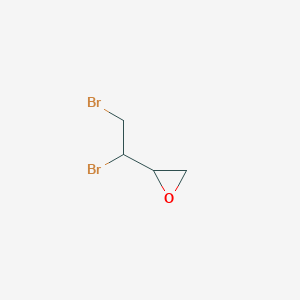
![2-(octadecylamino)-N-[4-[4-[[2-(octadecylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide](/img/structure/B3369083.png)
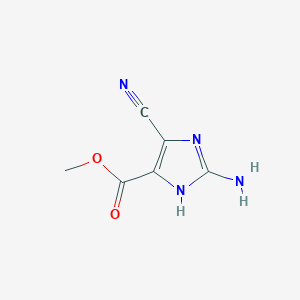
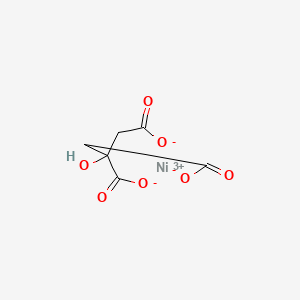


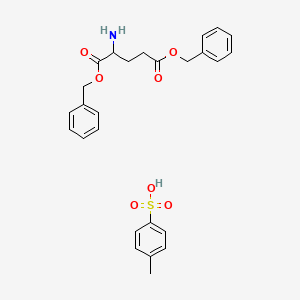
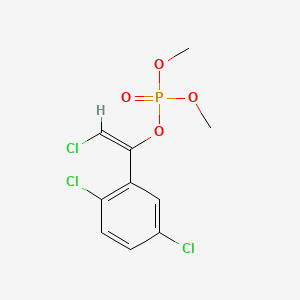
![1,1-Bis[(2-methylpentan-2-YL)peroxy]cyclohexane](/img/structure/B3369142.png)
